molecular formula C23H22ClN5O2 B2447403 3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-77-8

3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2447403
CAS RN: 877616-77-8
M. Wt: 435.91
InChI Key: HMBZWWASXQVNNC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a benzyl group, a chloro-methylphenyl group, and a tetrahydropyrimido-purine dione group. Each of these groups has distinct chemical properties that contribute to the overall behavior of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the benzyl and chloro-methylphenyl groups suggests that this compound may have aromatic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, while the chloro-methylphenyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzyl and chloro-methylphenyl groups could influence its solubility, reactivity, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s reactive, it could pose a fire or explosion hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising pharmaceutical properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-15-17(24)10-6-11-18(15)27-12-7-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-8-4-3-5-9-16/h3-6,8-11H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBZWWASXQVNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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